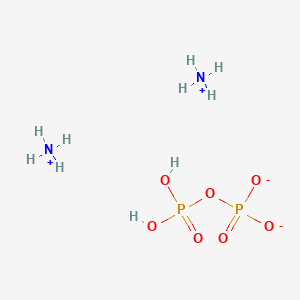
Diammonium dihydrogenpyrophosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diammonium dihydrogenpyrophosphate is an inorganic compound with the chemical formula (NH4)2H2P2O7. It is a white, crystalline solid that is highly soluble in water. This compound is primarily used in various industrial applications, including fertilizers, flame retardants, and as a catalyst in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Diammonium dihydrogenpyrophosphate can be synthesized through the reaction of ammonia with pyrophosphoric acid. The reaction typically occurs under controlled conditions to ensure the formation of the desired product:
2NH3+H4P2O7→(NH4)2H2P2O7
Industrial Production Methods: In industrial settings, this compound is produced by reacting ammonia with phosphoric acid, followed by a dehydration process to form pyrophosphoric acid. The resulting pyrophosphoric acid is then neutralized with ammonia to yield the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Diammonium dihydrogenpyrophosphate undergoes various chemical reactions, including:
Decomposition: Upon heating, it decomposes to release ammonia and phosphoric acid.
Hydrolysis: In aqueous solutions, it hydrolyzes to form ammonium dihydrogen phosphate and phosphoric acid.
Substitution: It can participate in substitution reactions with other ammonium salts.
Common Reagents and Conditions:
Oxidation: Reacts with strong oxidizing agents to form phosphates.
Reduction: Can be reduced under specific conditions to form lower oxidation state phosphorus compounds.
Major Products:
- Ammonium dihydrogen phosphate
- Phosphoric acid
Wissenschaftliche Forschungsanwendungen
Diammonium dihydrogenpyrophosphate has a wide range of applications in scientific research:
- Chemistry: Used as a catalyst in organic synthesis, particularly in the formation of pyrano[2,3-d]pyrimidinone derivatives .
- Biology: Employed in the stabilization of soil and modification of loess to improve compressive strength and reduce permeability .
- Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
- Industry: Widely used as a flame retardant, fertilizer, and in the production of ceramics and metal treatment processes .
Wirkmechanismus
The mechanism by which diammonium dihydrogenpyrophosphate exerts its effects varies depending on its application:
- Catalysis: Acts as a catalyst by providing a source of ammonium ions, which facilitate various organic reactions.
- Soil Stabilization: Reacts with calcite in soil to form hydroxyapatite, which strengthens the soil structure .
- Flame Retardancy: Lowers the combustion temperature of materials and increases the production of char, thereby reducing the availability of fuel for combustion .
Vergleich Mit ähnlichen Verbindungen
Diammonium dihydrogenpyrophosphate can be compared with other ammonium phosphate compounds:
- Diammonium hydrogen phosphate ((NH4)2HPO4): Similar in structure but differs in its hydrogen content and specific applications.
- Monoammonium phosphate (NH4H2PO4): Contains only one ammonium ion and is primarily used as a fertilizer.
- Triammonium phosphate ((NH4)3PO4): Contains three ammonium ions and is less commonly used due to its instability.
Each of these compounds has unique properties and applications, making this compound distinct in its versatility and effectiveness in various industrial and scientific applications.
Eigenschaften
CAS-Nummer |
13597-86-9 |
|---|---|
Molekularformel |
H10N2O7P2 |
Molekulargewicht |
212.04 g/mol |
IUPAC-Name |
diazanium;phosphono phosphate |
InChI |
InChI=1S/2H3N.H4O7P2/c;;1-8(2,3)7-9(4,5)6/h2*1H3;(H2,1,2,3)(H2,4,5,6) |
InChI-Schlüssel |
AXFZAZQUMXZWJV-UHFFFAOYSA-N |
Kanonische SMILES |
[NH4+].[NH4+].OP(=O)(O)OP(=O)([O-])[O-] |
Verwandte CAS-Nummern |
27796-66-3 13813-81-5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


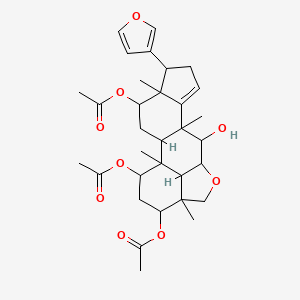


![6-[[2-(Furan-2-carbonylcarbamoylamino)-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B12300293.png)

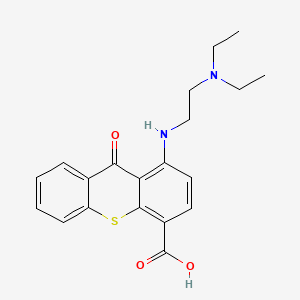
![Methyl endo-3-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B12300309.png)

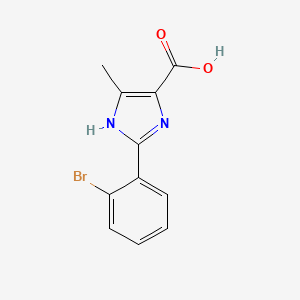

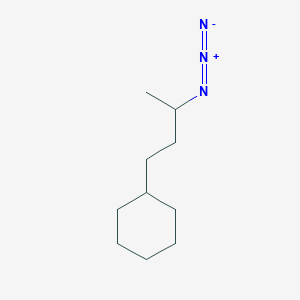
![10,16-dibromo-N,N-bis(1-phenylethyl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine;sulfane](/img/structure/B12300328.png)
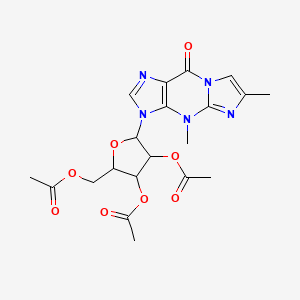
![5,19-Dihydroxy-29-methoxy-9,23-dimethyl-8,16,22-trioxaheptacyclo[15.12.0.02,15.04,13.06,11.018,27.020,25]nonacosa-1(17),2(15),4(13),5,11,18,20(25),26,28-nonaene-3,7,14,21-tetrone](/img/structure/B12300348.png)
